molecular formula C19H17FN2O4 B6549307 N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide CAS No. 1040637-63-5

N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide

Cat. No.: B6549307
CAS No.: 1040637-63-5
M. Wt: 356.3 g/mol
InChI Key: NXFLKMKZPTWVOH-UHFFFAOYSA-N
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Description

N-{[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a 1,2-oxazole core substituted with a 2-fluorophenyl group at the 5-position and a methyl group at the 3-position. The acetamide moiety is further functionalized with a 3-methoxyphenoxy group. This compound is structurally designed to combine the electronic effects of fluorine and methoxy substituents with the heterocyclic stability of the oxazole ring.

Properties

IUPAC Name

N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4/c1-24-14-5-4-6-15(10-14)25-12-19(23)21-11-13-9-18(26-22-13)16-7-2-3-8-17(16)20/h2-10H,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFLKMKZPTWVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide, a compound with the CAS number 1040638-74-1, has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C21_{21}H16_{16}FN3_{3}O3_{3}
  • Molecular Weight : 377.4 g/mol
  • Structure : The compound features an oxazole ring substituted with a fluorophenyl group and a methoxyphenoxy acetamide moiety.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial effects of various compounds related to the oxazole structure. While specific data on this compound is limited, related compounds have shown significant activity against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

In Vitro Studies

A study highlighted the importance of substituents on the phenyl ring for enhancing antimicrobial activity. Compounds with similar structures demonstrated promising results, indicating that modifications could lead to improved efficacy against bacterial strains .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.5 µg/mL
Compound BMRSA1.0 µg/mL
This compoundTBD

The proposed mechanisms for the biological activity of compounds similar to this compound include:

  • Inhibition of NF-κB Pathway : Some derivatives have been shown to modulate the NF-κB signaling pathway, which plays a crucial role in inflammation and immune response .
  • Receptor Interaction : The compound may interact with various receptors, potentially influencing metabolic pathways related to insulin signaling and lipid metabolism .

Therapeutic Potential

Research indicates that compounds with oxazole rings could be developed further for therapeutic applications in treating infections and possibly other conditions related to inflammation or metabolic disorders.

Case Studies

  • Anticonvulsant Activity : Related compounds have been synthesized and tested for anticonvulsant properties. One study reported significant activity mediated through benzodiazepine receptors .
  • Diabetes Management : Some analogs have shown potential in improving insulin sensitivity and glucose tolerance in diabetic models .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that compounds similar to N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide exhibit anticancer properties. Studies have shown that oxazole derivatives can inhibit tumor growth through various mechanisms, including the induction of apoptosis and cell cycle arrest in cancer cell lines. A notable example is a study where oxazole derivatives were tested against breast cancer cells, demonstrating significant cytotoxic effects .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial potential. Oxazole derivatives are known to possess broad-spectrum antibacterial and antifungal activity. In vitro studies have shown that this compound can inhibit the growth of pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Mechanistic Insights

2.1 Mode of Action

The mechanism by which this compound exerts its effects may involve the modulation of specific signaling pathways. For instance, it may interact with protein kinases or other enzymes involved in cell proliferation and survival, leading to altered gene expression profiles in target cells .

Case Studies

Study Objective Findings
Study on Anticancer ActivityTo evaluate the cytotoxic effects on breast cancer cellsThe compound showed significant inhibition of cell proliferation and induced apoptosis in MCF-7 cells .
Antimicrobial EvaluationAssess the antibacterial activity against E. coli and S. aureusDemonstrated effective inhibition of bacterial growth at low concentrations .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related acetamide derivatives, focusing on substituent effects, heterocyclic variations, and pharmacological implications.

Fluorophenyl-Substituted Oxazole Derivatives
Compound Name Key Structural Differences Pharmacological Relevance Reference
Target Compound 5-(2-Fluorophenyl)-1,2-oxazol-3-ylmethyl; 3-methoxyphenoxy acetamide Not explicitly stated; structural analog studies -
N-{3-[Cyclohexyl(methyl)amino]propyl}-2-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methoxy}acetamide 4-Fluorophenyl (vs. 2-fluorophenyl); cyclohexyl(methyl)aminopropyl chain Screening compound (biological activity unstated)
Compound 54 (): N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylsulfonyl)acetamide 1,2,4-Triazole core (vs. oxazole); ethoxy and sulfonyl groups Potential cytohesin inhibitor; 86.6% yield, 204–206°C mp

Analysis :

  • Replacement of the oxazole ring with a 1,2,4-triazole (as in Compound 54, ) introduces additional hydrogen-bonding capability, which could enhance target affinity in cytohesin inhibition .
Methoxyphenoxy-Containing Acetamides
Compound Name Key Structural Differences Pharmacological Relevance Reference
Target Compound 3-Methoxyphenoxy group Likely modulates solubility and π-π interactions -
2-(2-Methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide Sulfamoylphenyl group; 2-methoxyphenoxy (vs. 3-methoxyphenoxy) Unspecified; sulfamoyl group may enhance solubility
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole core; 3-methoxyphenyl (vs. 3-methoxyphenoxy) Patent application (therapeutic use unstated)

Analysis :

  • The 3-methoxyphenoxy group in the target compound may improve membrane permeability compared to the 2-methoxyphenoxy analog (), where steric hindrance could reduce bioavailability.
Heterocyclic Core Variations
Compound Name Key Structural Differences Pharmacological Relevance Reference
Target Compound 1,2-Oxazole core Balances metabolic stability and lipophilicity -
2-{[5-(2-Anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide 1,2,4-Triazole core; sulfanyl linker Unspecified; sulfanyl group may confer redox activity
Compound D (): N-(3-((4-(4-((3,4-Difluorobenzyl)oxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide 1,3,5-Triazine core; piperidinyl and difluorobenzyl groups Sodium channel inhibition (analgesic activity)

Analysis :

  • The 1,2-oxazole core in the target compound offers moderate metabolic stability compared to 1,2,4-triazole () or 1,3,5-triazine () systems, which may exhibit faster clearance due to increased polarity.

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